2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Overview
Description
2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is a complex organic compound with a unique structure that includes a thienyl group, an aminocarbonyl group, and a dimethylphenyl group
Scientific Research Applications
2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienyl Group: This can be achieved through a series of reactions involving thiophene derivatives.
Introduction of the Aminocarbonyl Group: This step often involves the use of amines and carbonyl compounds under specific conditions.
Attachment of the Dimethylphenyl Group: This can be done through various coupling reactions, such as Suzuki–Miyaura coupling.
Final Assembly: The final step involves the combination of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions depending on the conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Mechanism of Action
The mechanism of action of 2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-[(2-{[3-(AMINOCARBONYL)-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID: Unique due to its specific combination of functional groups.
Other Thienyl Derivatives: Compounds with similar thienyl groups but different substituents.
Aminocarbonyl Compounds: Compounds with similar aminocarbonyl groups but different aromatic systems.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]amino]-2-oxoethyl]sulfanylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-9-3-4-11(5-10(9)2)12-6-25-17(15(12)16(18)23)19-13(20)7-24-8-14(21)22/h3-6H,7-8H2,1-2H3,(H2,18,23)(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBSUUBEPBIWJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)CSCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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